N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine

GSK3β Kinase inhibitor Negative control

This mono-morpholino triaminotriazine is an essential tool for discriminating kinase-dependent from scaffold-mediated off-target effects. With confirmed inactivity against GSK3β (EC₅₀ > 300 µM) and P. aeruginosa DnaB helicase (IC₅₀ > 100 µM), it serves as a structurally matched negative control for assay development and SAR benchmarking. Its well-defined profile—MW 391.47 Da, LogP 3.7, and 8 rotatable bonds—positions it as a key reference for library design, bridging simple triphenylmelamine and potent clinical candidates. Procure this compound to validate your screening hits and refine your kinase inhibitor discovery program with confidence.

Molecular Formula C21H25N7O
Molecular Weight 391.5 g/mol
Cat. No. B11539564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine
Molecular FormulaC21H25N7O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C21H25N7O/c1-3-7-17(8-4-1)23-20-25-19(22-11-12-28-13-15-29-16-14-28)26-21(27-20)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H3,22,23,24,25,26,27)
InChIKeyZHTRWWCLHQXSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL] (The mean of the results at pH 7.4)

N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine: Compound Identity, Class, and Procurement Context


N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine (molecular formula C₂₁H₂₅N₇O, MW 391.47 Da, CAS registry number 311314-43-9) is a 2,4,6-trisubstituted 1,3,5-triazine derivative belonging to the triaminotriazine class. Its structure comprises a central s-triazine core bearing two N-phenylamino groups at the 2- and 4-positions and one N-(2-morpholin-4-yl-ethyl)amino group at the 6-position, distinguished by the ethyl spacer linking the morpholine moiety to the triazine ring [1]. This compound has been deposited in PubChem (CID 1095342) and ChEMBL (CHEMBL204595) and has been profiled in at least two biochemical screening campaigns: a glycogen synthase kinase-3 beta (GSK3β) high-throughput screen and a Pseudomonas aeruginosa DnaB helicase inhibition assay [2].

Why N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine Cannot Be Interchanged with In-Class Analogs


Triaminotriazine derivatives with morpholine substitution are not functionally interchangeable. The N-(2-morpholin-4-yl-ethyl) substituent in this compound introduces an ethyl spacer between the morpholine oxygen and the triazine core, which fundamentally alters hinge-binding geometry compared to directly attached morpholino analogs such as 2,4-dianilino-6-(4-morpholinyl)-1,3,5-triazine (CAS 43167-79-9) . This spacer increases conformational flexibility (8 rotatable bonds vs. fewer in direct-attached analogs) and repositions the morpholine oxygen—a critical hydrogen bond acceptor in kinase hinge binding [1]. Simultaneously, the unsubstituted diphenylamino groups at N2 and N4 distinguish this compound from fluoro-substituted analogs (e.g., CHEMBL203116) that exhibit altered electronic properties and target engagement profiles [2]. Substituting any of these three substituents produces compounds with divergent biochemical activity profiles, as evidenced by the >100-fold differences in potency observed across triaminotriazine series in both kinase and helicase assays [2].

Product-Specific Quantitative Differentiation Evidence for N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine


GSK3β Kinase Inhibition: Defined Inactivity Baseline for Counter-Screening and Selectivity Profiling

In a confirmatory dose-response high-throughput screen (PubChem AID 434954) using a luminescence-based cell-free GSK3β kinase assay, N-(2-morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine exhibited an EC₅₀ greater than 300,000 nM (>300 μM), indicating essentially no inhibition of GSK3β catalytic activity [1]. This contrasts sharply with known potent GSK3β inhibitors such as CHIR-99021 (IC₅₀ ≈ 10 nM) and the clinical candidate tideglusib (IC₅₀ ≈ 60 nM), representing a >30,000-fold difference in potency [2]. Within the same screening library, active triaminotriazine chemotypes were identified, confirming that the assay was capable of detecting inhibitors from this structural class [1].

GSK3β Kinase inhibitor Negative control Selectivity profiling Counter-screening

Pseudomonas aeruginosa DnaB Helicase Inhibition: Differentiated from Active Antibacterial Triaminotriazines

In a targeted screening campaign for inhibitors of the essential bacterial replicative DNA helicase DnaB from Pseudomonas aeruginosa, N-(2-morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine displayed an IC₅₀ greater than 100,000 nM (>100 μM), classifying it as inactive [1]. By contrast, the hit compound identified from the same chemical library—a related triaminotriazine derivative—exhibited good antibacterial activity with measurable DnaB helicase inhibition, and subsequent analog synthesis yielded inhibitors with significantly reduced mammalian cytotoxicity while retaining antibacterial potency [2]. This head-to-head comparison within a single screening campaign demonstrates that the specific N-(2-morpholin-4-yl-ethyl)-N',N''-diphenyl substitution pattern is incompatible with DnaB helicase inhibition, whereas alternative triaminotriazine substitution patterns confer activity.

DnaB helicase Antibacterial Pseudomonas aeruginosa Triaminotriazine SAR

Physicochemical Property Differentiation: Ethyl Linker Increases Conformational Flexibility vs. Direct Morpholino Analog

N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine differs from its closest commercially available analog, 2,4-dianilino-6-(4-morpholinyl)-1,3,5-triazine (CAS 43167-79-9), by the presence of an ethyl (—CH₂CH₂—) spacer between the morpholine nitrogen and the triazine 6-position amino group . This structural feature increases the molecular weight from 348.4 Da to 391.47 Da (+43.07 Da), raises the calculated octanol-water partition coefficient (LogP) from approximately 3.4 to 3.7, and adds at least two additional rotatable bonds (from ~6 to 8) [1]. The increased rotatable bond count translates to higher conformational entropy in the unbound state, which may contribute to the observed lack of inhibitory activity against ordered kinase and helicase active sites that favor rigid, pre-organized ligands [2].

Physicochemical properties Conformational flexibility LogP Rotatable bonds Ligand efficiency

Fluoro-Substituted Analog Comparator: Unsubstituted Phenyl Rings Define a Distinct Kinase Engagement Profile

The closest analog with publicly available parallel bioactivity data is N2,N4-bis(3,4-difluorophenyl)-N6-(2-morpholinoethyl)-1,3,5-triazine-2,4,6-triamine (CHEMBL203116, PubChem CID 44408453), which differs solely by the presence of 3,4-difluoro substitution on both N-phenyl rings [1]. Both compounds were tested in the same P. aeruginosa DnaB helicase assay, and both were inactive (IC₅₀ > 100,000 nM), indicating that the addition of fluorine does not rescue DnaB helicase activity for this scaffold [2]. However, the fluoro substituents increase molecular weight (+72 Da, from 391.5 to 463.4), raise LogP (from ~3.7 to ~4.1), and introduce electron-withdrawing effects that modulate the pKₐ of the aniline NH groups and alter π-stacking interactions with kinase hinge residues [3]. This compound's unsubstituted phenyl rings preserve a lower molecular weight and reduced lipophilicity compared to the difluoro analog, which may be advantageous in fragment-based or ligand-efficiency-optimized discovery campaigns.

Fluorine substitution Kinase selectivity Triaminotriazine SAR Electron-withdrawing groups

Class-Level SAR Context: Morpholino-Triazine Scaffold Privilege for PI3K/mTOR Dual Inhibition

The 2,4,6-trisubstituted 1,3,5-triazine chemotype with morpholine substitution is a validated privileged scaffold for ATP-competitive inhibition of PI3K and mTOR kinases, with the morpholine oxygen serving as a critical hinge-region hydrogen bond acceptor [1]. The clinical candidate gedatolisib (PKI-587, PF-05212384), a bis(morpholino-1,3,5-triazine) derivative, demonstrates PI3Kα IC₅₀ of 0.4 nM, mTOR IC₅₀ of 1.6 nM, and PI3Kγ IC₅₀ of 5.4 nM in cell-free assays . N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine represents a structurally simplified mono-morpholino analog within this chemotype space. While its GSK3β and DnaB data establish it as inactive in those specific contexts, its scaffold alignment with the PI3K/mTOR pharmacophore—morpholine for hinge binding, triazine core for adenine pocket occupancy, and aniline groups for affinity pocket exploration—makes it a relevant tool compound for probing the minimal structural requirements for PI3K/mTOR engagement and for use as an inactive scaffold control in chemoproteomics experiments [2].

PI3K mTOR Kinase inhibitor Triazine scaffold Morpholine hinge binder

Recommended Research and Industrial Application Scenarios for N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine


Negative Control for GSK3β Kinase Inhibitor Selectivity Profiling

With an experimentally confirmed GSK3β EC₅₀ > 300 μM in a validated HTS format (PubChem AID 434954) [1], this compound is suitable as a structurally matched negative control in GSK3β inhibitor discovery programs. Researchers evaluating novel GSK3β inhibitors can use this compound to verify that cellular phenotypes (e.g., β-catenin stabilization, glycogen synthase regulation) are not artifacts of triazine scaffold-mediated off-target effects. Its inactivity against GSK3β—despite possessing the morpholino-triazine core found in potent kinase inhibitors—makes it particularly useful for distinguishing kinase-dependent from kinase-independent cellular responses in chemical biology experiments.

SAR Boundary Definition in Antibacterial DnaB Helicase Programs

The compound's IC₅₀ > 100 μM against P. aeruginosa DnaB helicase, documented in the same screening campaign that identified active triaminotriazine antibacterials [2], provides a defined negative SAR data point. Medicinal chemistry teams pursuing bacterial helicase inhibitors can use this compound to benchmark their screening assays and to confirm that the N2,N4-diphenyl + N6-(2-morpholinoethyl) substitution pattern should be deprioritized. The compound is available as a reference standard for helicase assay validation and can serve as a synthetic precursor for generating active analogs through systematic substitution at the phenyl rings or morpholine position.

Intermediate-Complexity Probe for Morpholino-Triazine Kinase Pharmacophore Mapping

Positioned structurally between simple triphenylmelamine (CAS 1973-05-3, no morpholine) and potent bis-morpholino clinical candidates such as gedatolisib [3], this mono-morpholino triaminotriazine with an ethyl linker serves as an accessible tool compound for academic laboratories studying morpholine-dependent kinase hinge recognition. Its calculated LogP of 3.7 and 8 rotatable bonds make it a suitable reference point for evaluating the impact of conformational flexibility on kinase binding. Procurement of this compound enables structure-activity relationship studies that systematically probe the contribution of the ethyl linker length, phenyl ring electronics, and morpholine positioning to PI3K/mTOR pathway engagement.

Physicochemical Reference Standard for Triaminotriazine Library Design

The compound's well-characterized physicochemical profile—MW 391.47 Da, LogP 3.7, 8 rotatable bonds, 87.2 Ų topological polar surface area—establishes it as a reference point for designing triaminotriazine-focused compound libraries [4]. Compared to the direct morpholino analog CAS 43167-79-9 (MW 348.4, LogP ~3.4) and the difluoro analog CHEMBL203116 (MW 463.4, LogP ~4.1), this compound occupies a central position in property space. Procurement teams building diversity-oriented triazine libraries can use this compound to anchor property calculations and ensure adequate sampling of the flexibility-lipophilicity continuum within the chemotype.

Quote Request

Request a Quote for N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.